molecular formula C7H7BF3K B7768146 potassium;trifluoro-(2-methylphenyl)boranuide

potassium;trifluoro-(2-methylphenyl)boranuide

Cat. No.: B7768146
M. Wt: 198.04 g/mol
InChI Key: ROMUTKWSUQKVLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro-(2-methylphenyl)boranuide can be synthesized through the reaction of 2-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of potassium trifluoro-(2-methylphenyl)boranuide involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro-(2-methylphenyl)boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as water or ethanol are commonly used.

    Oxidation: Strong oxidizing agents like hydrogen peroxide can be used.

    Substitution: Halogenated compounds are typical reagents.

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro-(2-methylphenyl)boranuide has diverse applications in scientific research:

Mechanism of Action

The compound acts as a boron source in cross-coupling reactions. It undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then reacts with an electrophile, leading to the formation of the desired product .

Properties

IUPAC Name

potassium;trifluoro-(2-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMUTKWSUQKVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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